molecular formula C14H13NO5S B1303880 4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid CAS No. 81454-02-6

4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid

Cat. No. B1303880
CAS RN: 81454-02-6
M. Wt: 307.32 g/mol
InChI Key: VNZRUVRYEKLZAR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrano[4,3-b]pyran derivatives is catalyzed by 4-(Succinimido)-1-butane sulfonic acid under solvent-free conditions, suggesting that similar sulfonic acid derivatives could potentially be used in the synthesis of the target compound . Additionally, the synthesis of 4,4-Bis(4-fluorophenyl) butanoic acid through a Friedel-Crafts reaction indicates that the target compound might also be synthesized through similar electrophilic aromatic substitution reactions, possibly involving a phenylsulfonyl-substituted pyrrole .

Molecular Structure Analysis

The molecular structure of closely related compounds, such as 4-oxo-4-(pyridin-2-ylamino)butanoic acid, has been analyzed using single crystal X-ray diffraction studies. These studies reveal that the crystal structure features hydrogen bonding and other intermolecular interactions that contribute to the stability and formation of supramolecular architectures . This suggests that the target compound may also exhibit specific hydrogen bonding patterns and supramolecular synthons, which could be investigated using similar analytical techniques.

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the target compound, they do provide insights into the reactivity of similar compounds. For example, the sulfonation process used to remove undesired isomers of 4,4-Bis(4-fluorophenyl) butanoic acid suggests that sulfonation could be a relevant reaction for modifying the target compound's structure or for purification purposes .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the properties of similar compounds discussed in the papers. For instance, the polymorphic structures of 4-oxo-4-(pyridin-2-ylamino)butanoic acid indicate that the target compound may also exhibit polymorphism, which can affect its physical properties such as solubility and melting point . The Hirshfeld surface analysis conducted on related compounds provides information on the types of intermolecular interactions present, which can influence the compound's chemical properties and reactivity .

Scientific Research Applications

Application 1: Oxidation Studies in Organic Chemistry

  • Specific Scientific Field : Organic Chemistry
  • Summary of the Application : The compound 4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid, referred to as 4-Oxo acid, is used in oxidation studies in organic chemistry . The oxidation of organic substrates is an important aspect in modern organic synthesis .
  • Methods of Application or Experimental Procedures : The oxidation of 4-Oxo acid is carried out by Tripropylammonium fluorochromate (TriPAFC) in an acetic acid-water medium in the presence of perchloric acid . The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H+] .
  • Results or Outcomes : The stoichiometry study showed that 1 mol of TriPAFC reacts with 1 mol of 4–oxo–4–phenyl butanic acid . The oxidation of 4-oxo acid, in an atmosphere of nitrogen, failed to induce the polymerization of acrylonitrile .

Application 2: Proteomics Research

  • Specific Scientific Field : Proteomics
  • Summary of the Application : The compound 4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid, also known as 4-Oxo acid, is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions .

Application 3: Kinetic and Thermodynamic Studies

  • Specific Scientific Field : Physical Chemistry
  • Summary of the Application : The compound 4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid, also known as 4-Oxo acid, is used in kinetic and thermodynamic studies . These studies are important for understanding the rates of chemical reactions and the energy changes that accompany them .
  • Methods of Application or Experimental Procedures : The oxidation of 4-Oxo acid is carried out by Tripropylammonium fluorochromate (TriPAFC) in an acetic acid-water medium in the presence of perchloric acid . The reaction is first order each in [TriPAFC], [4-Oxo acid] and [H+] .
  • Results or Outcomes : The stoichiometry study showed that 1 mol of TriPAFC reacts with 1 mol of 4–oxo–4–phenyl butanic acid . The oxidation of 4-oxo acid, in an atmosphere of nitrogen, failed to induce the polymerization of acrylonitrile .

properties

IUPAC Name

4-[1-(benzenesulfonyl)pyrrol-3-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5S/c16-13(6-7-14(17)18)11-8-9-15(10-11)21(19,20)12-4-2-1-3-5-12/h1-5,8-10H,6-7H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZRUVRYEKLZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377478
Record name 4-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-4-(1-(phenylsulfonyl)-1H-pyrrol-3-yl)butanoic acid

CAS RN

81454-02-6
Record name 4-[1-(Benzenesulfonyl)-1H-pyrrol-3-yl]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Oxo-4-[1-(phenylsulfonyl)-1H-pyrrol-3-yl]butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Nan, S Karsten, I Craciunescu, R Turcu, L Vekas… - Arkivoc, 2008 - academia.edu
New functionalized magnetic core-shell nanostructures were developed based on magnetite as magnetic core covered with pyrrole copolymers substituted by α-amino acids. The 3-…
Number of citations: 4 www.academia.edu
D Berkeš, A Koren̆ová, P Šafár̆, H Horváthová… - Open …, 2007 - degruyter.com
The synthesis of three new substituted 4-hetereoaryl-4-oxobut-2-enoic acids with indole ring substitutedin positions 3-, 5- and 7- is described. The addition of these Michael acceptors to …
Number of citations: 7 www.degruyter.com

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